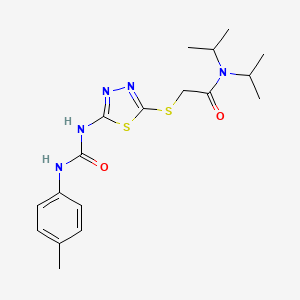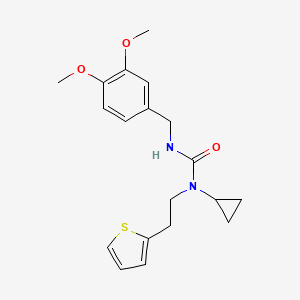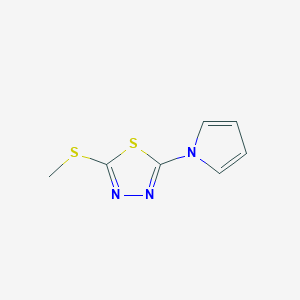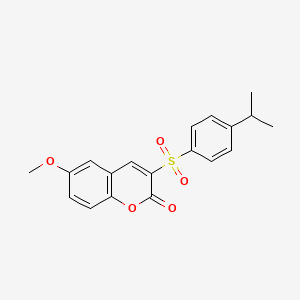![molecular formula C24H28ClN3O3S B2818846 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 932344-98-4](/img/structure/B2818846.png)
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-3(4H)-one ring, a chlorobenzyl group, and a cyclohexanecarboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the thieno[3,2-d]pyrimidin-3(4H)-one ring might undergo reactions at the carbonyl groups or the nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide”:
Antibacterial Activity
This compound has shown significant antibacterial properties. Research indicates that derivatives of thieno[3,2-d]pyrimidin-4-one, similar to this compound, exhibit potent activity against various Gram-positive and Gram-negative bacteria. These antibacterial properties make it a promising candidate for developing new antibiotics to combat resistant bacterial strains .
Antifungal Activity
The compound also demonstrates strong antifungal activity. Studies have shown that thieno[3,2-d]pyrimidin-4-one derivatives can effectively inhibit the growth of various fungal species, including Candida albicans. This antifungal potential is crucial for developing treatments for fungal infections, which are increasingly becoming resistant to existing antifungal drugs .
Anticancer Properties
Research has highlighted the potential of this compound in cancer treatment. Thieno[3,2-d]pyrimidin-4-one derivatives have been found to inhibit the proliferation of cancer cells by interfering with specific cellular pathways. This makes the compound a valuable candidate for developing new anticancer therapies .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which are beneficial in treating various inflammatory diseases. By inhibiting specific enzymes and pathways involved in inflammation, it can reduce inflammation and associated symptoms, making it a potential therapeutic agent for conditions like arthritis .
Antiviral Applications
There is evidence that this compound can act against certain viruses. Thieno[3,2-d]pyrimidin-4-one derivatives have shown activity against viral enzymes, which are crucial for viral replication. This antiviral potential is significant for developing new antiviral drugs, especially in the face of emerging viral threats .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Enzyme Inhibition
Thieno[3,2-d]pyrimidin-4-one derivatives, including this compound, have been found to inhibit various enzymes. This enzyme inhibition can be leveraged in drug development for diseases where specific enzyme activity needs to be controlled or reduced .
Agricultural Applications
Beyond medical applications, this compound has potential uses in agriculture. It can be used as a pesticide or fungicide due to its antibacterial and antifungal properties. This can help in protecting crops from various pests and diseases, contributing to better agricultural yields .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3S/c1-15(2)26-22(29)18-8-6-16(7-9-18)13-28-23(30)21-20(10-11-32-21)27(24(28)31)14-17-4-3-5-19(25)12-17/h3-5,10-12,15-16,18H,6-9,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMXOZHTXVSNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)


![8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2818767.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)



![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)
![[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid](/img/structure/B2818782.png)
![N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2818783.png)

![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)